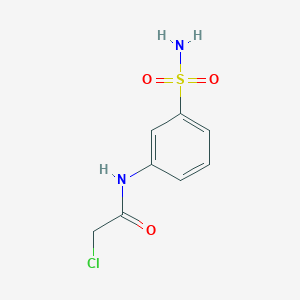

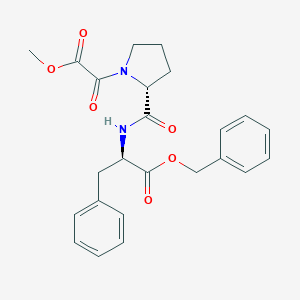

3,4,5-三乙酰氧基-6-甲硫基氧烷-2-甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar functional groups and structural motifs. For instance, the synthesis and kinetic resolution of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates are described, which are derivatives of 6-methylsulfanyl-1,4-dihydropyridine-3-carboxylic acid esters . These compounds are of interest due to their lipophilic properties and potential biological activity.

Synthesis Analysis

The synthesis of related compounds involves alkylation reactions and enzymatic kinetic resolution. For example, the alkylation of 6-thioxo-1,4-dihydropyridines with methyl bromoacetate was used to prepare a series of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates . The kinetic resolution of these compounds was achieved using Candida antarctica lipase B, resulting in enantiomeric excesses of up to 70% .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various techniques such as X-ray crystallography, NMR, MS, and IR. For instance, the crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was determined, revealing its crystallization in the monoclinic space group P21/n . Conformational analysis of methyl 2,3,4-tri-O-acetyl-6-deoxy-6-phenylsulfinyl-α-D-glucopyranosides was performed using 1H-NMR spectra and X-ray crystallographic data, showing a preference for the GT conformation of the C6-S bond .

Chemical Reactions Analysis

The papers do not provide detailed chemical reaction mechanisms directly related to "Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate." However, they do discuss the reactivity of similar sulfanyl and acetyl groups in various contexts. For example, the 6-(methoxycarbonylmethyl)sulfanyl group was found to be a new activating group that undergoes easy enzymatic hydrolysis, which could be useful for kinetic resolution processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their crystallization parameters, such as unit cell dimensions and space groups. For example, the 6-methylsulfonate of 2,4-bis(trichloromethyl)-1,3-benzdioxin crystallizes in the space group P21/n with specific unit cell parameters . The discovery of a 1,3-dioxane-2-carboxylic acid derivative with a methanesulfonyloxyphenyl group demonstrated potent hypoglycemic and lipid-lowering activity with high oral bioavailability in animal models, indicating the importance of the sulfanyl and acetyl groups in biological activity .

科学研究应用

有机化学中的合成和应用

合成和动力学拆分: 一项研究讨论了合成一系列 6-(甲氧羰基甲基)硫基-1,4-二氢吡啶-3-羧酸甲酯,它们是具有生物活性的化合物的亲脂衍生物。该研究还探讨了由南极假丝酵母脂肪酶 B 催化的动力学拆分,实现了 70% 的对映体过剩 (Andzans 等,2013)。

高效合成工艺: 另一项研究详细介绍了 6-(6-芳基-1,2,4-三嗪-3-基)吡啶-2-羧酸甲酯的合成,该合成通过一步缩合过程实现,证明了此类化合物的化学多功能性 (Shtaitz 等,2020)。

与二甲基亚砜的反应: 对 5-(4-硝基苯氧基)四唑-2-羧酸甲酯在二甲基亚砜中分解的研究表明形成了多种化合物,包括 1-甲硫基甲基-5-(4-硝基苯氧基)四唑。这项研究突出了这些化合物在特定条件下的反应性 (Dabbagh 等,2005)。

化学性质和反应

表征和核磁共振分析: 一项研究集中于特定羟基三氯吡啶甲酸的表征,利用核磁共振分析来验证其甲基化和脱羧衍生物的结构。这项研究有助于了解类似化合物的化学性质 (Irvine 等,2008)。

与 N-(2,2,2-三氯-1-羟乙基)磺酰胺的反应: 一项研究探索了芳氧基和芳硫基乙酸及其甲酯的 C-酰胺烷基化,证明了这些反应的区域选择性及其在复杂分子合成中的应用 (Rudyakova 等,2003)。

聚合物化学中的应用

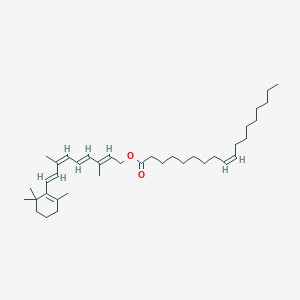

- 酸性多糖模拟物: 关于合成高分子量亲水聚合物的研究,该聚合物模拟了天然酸性多糖(如藻酸盐),突出了 3,4,5-三乙酰氧基-6-甲硫基氧烷-2-羧酸甲酯衍生物在生物技术和制药工业中的潜力 (Wathier 等,2010)。

属性

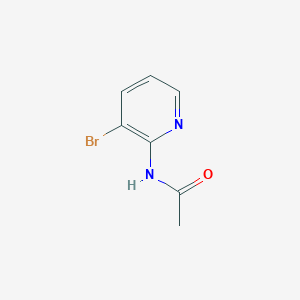

IUPAC Name |

methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9S/c1-6(15)20-9-10(21-7(2)16)12(22-8(3)17)14(24-5)23-11(9)13(18)19-4/h9-12,14H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAWIPPOHLEARU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)SC)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407747 |

Source

|

| Record name | methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate | |

CAS RN |

129541-34-0 |

Source

|

| Record name | methyl 3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine](/img/structure/B140512.png)

![2-[4-(Cyanomethyl)-2,5-dihexoxyphenyl]acetonitrile](/img/structure/B140520.png)

![6-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B140524.png)